rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Overview
Description
Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic use in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Mechanism of Action
Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. These pathways are involved in a wide range of cellular processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as reduce the symptoms of schizophrenia and autism spectrum disorders. rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has also been investigated for its potential use in the treatment of pain and inflammation, as it has been shown to reduce the release of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the main limitations of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is its poor solubility in non-polar solvents, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride. One area of focus is the development of more potent and selective agonists for the α7 nAChR, which could have even greater therapeutic potential. Another area of focus is the investigation of the long-term effects of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride on cognitive function and memory, as well as its potential use in the treatment of other neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride, in order to optimize its therapeutic use.
Scientific Research Applications
Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has been extensively studied for its potential therapeutic use in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce the symptoms of schizophrenia and autism spectrum disorders. rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has also been investigated for its potential use in the treatment of pain and inflammation.
properties
IUPAC Name |
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-7-17-12(9)13(16)15-10-2-3-11(15)8-14-6-4-10/h5,7,10-11,14H,2-4,6,8H2,1H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPJOJHHVZHQJK-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2C3CCC2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)N2[C@@H]3CC[C@H]2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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